N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound with a complex structure that includes a pyridazine ring
Mechanism of Action
Target of Action
The primary target of N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is the JNK2 protein . This protein plays a crucial role in the regulation of inflammatory responses in the body .
Mode of Action
this compound interacts with its target, JNK2, and inhibits its activity . This inhibition results in a decrease in the release of inflammatory cytokines such as TNF-α and IL-6 .
Biochemical Pathways
The compound affects the NF-κB/MAPK pathway . By inhibiting JNK2, this compound reduces the activation of this pathway, leading to a decrease in the production of inflammatory cytokines .
Pharmacokinetics
A related compound has been shown to have good bioavailability , suggesting that this compound may also have favorable ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the release of inflammatory cytokines . This can lead to a decrease in inflammation and potentially provide therapeutic benefits in conditions such as acute lung injury and sepsis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of two benzyl groups, which can significantly influence its chemical properties and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different reactivity and applications.
Properties
IUPAC Name |
N,N-dibenzyl-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-22-19(24)13-12-18(21-22)20(25)23(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUOCUAOXPAYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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